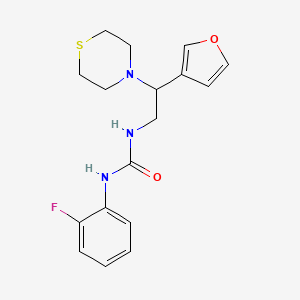

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c18-14-3-1-2-4-15(14)20-17(22)19-11-16(13-5-8-23-12-13)21-6-9-24-10-7-21/h1-5,8,12,16H,6-7,9-11H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWSLFIFFQQXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)NC2=CC=CC=C2F)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:

Formation of the Fluorophenyl Intermediate:

Synthesis of the Furan Derivative: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Thiomorpholine Formation: Thiomorpholine can be synthesized by the reaction of diethanolamine with sulfur dichloride.

Coupling Reactions: The final step involves coupling the fluorophenyl intermediate, the furan derivative, and thiomorpholine through urea formation. This can be achieved by reacting the amine groups with isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Key Findings :

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The fluorophenyl group may enhance its binding affinity to target proteins involved in tumor growth and proliferation.

- Anti-inflammatory Properties : Research has suggested that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.

Drug Development

The unique structure of this compound positions it as a candidate for drug development initiatives targeting specific molecular pathways.

Case Studies :

- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar urea derivatives, highlighting their potential as inhibitors of protein kinases involved in cancer progression .

- Another investigation focused on the modification of thiomorpholine derivatives, demonstrating their effectiveness in reducing inflammation and pain in animal models .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity, while the furan and thiomorpholine moieties may contribute to the overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related urea and thiourea derivatives, focusing on substituents, synthetic accessibility, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Key Findings :

Urea vs. Thiourea Backbone: Urea derivatives (e.g., the target compound) exhibit greater metabolic stability than thioureas due to reduced susceptibility to hydrolysis . Thioureas (e.g., 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea) display stronger hydrogen-bonding capacity, which may enhance target binding but reduce oral bioavailability .

Substituent Effects: The 2-fluorophenyl group in the target compound and EN300-18409690 improves resistance to cytochrome P450-mediated degradation compared to non-fluorinated analogs . Nitro and methoxy groups (EN300-18409690) confer electron-withdrawing and solubility-enhancing properties, respectively, but may increase toxicity risks .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2-fluorophenyl isocyanate with a thiomorpholinoethyl-furan-3-yl amine, similar to methods for R2 (62% yield) in . Thiourea analogs () are synthesized via simpler routes but require crystallization for purity, as shown in their reported crystal structures .

Pharmacological Implications

- Its fluorophenyl group may reduce off-target interactions compared to non-fluorinated analogs .

- EN300-18409690 : The nitro group’s electron-withdrawing nature could make it reactive in redox environments, suitable for prodrug activation in cancer therapy .

- Thiourea Analogs : While potent in vitro, their poorer pharmacokinetic profiles limit in vivo utility compared to urea derivatives .

Biological Activity

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18FN3O2S

- Molecular Weight : 319.39 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, including:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiomorpholine moiety is thought to enhance the interaction with biological targets involved in cancer progression.

- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways has been noted, which may be beneficial in treating conditions associated with chronic inflammation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is required to establish this definitively.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation, such as cyclooxygenases (COXs) and certain kinases.

- Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar urea derivative exhibited potent anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range. The study attributed this effect to the compound's ability to disrupt microtubule formation during mitosis.

- Inflammation Model : In a murine model of inflammation, a related thiomorpholine-based compound significantly reduced paw edema and inflammatory cytokine levels, indicating potential for therapeutic use in inflammatory diseases.

Data Table

Q & A

Q. Advanced

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles via solvent evaporation .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Protect from light and moisture during storage .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; modify labile groups (e.g., urea to thiourea) if needed .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Substituent Variation : Synthesize analogs with:

- Activity Mapping : Test analogs in dose-response assays (e.g., IC for enzyme inhibition) to identify critical pharmacophores.

- Computational Modeling : Perform molecular docking (AutoDock Vina) using X-ray or homology-modeled protein structures to predict binding modes .

What computational strategies can elucidate the mechanism of action?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with Na channels) over 100 ns to assess stability of urea-thiomorpholine interactions .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to prioritize synthesis .

How to address discrepancies in biological activity across experimental models?

Q. Advanced

- Species-Specific Differences : Compare activity in human vs. rodent cell lines or primary cells. Adjust dosing in vivo based on pharmacokinetic profiling (e.g., AUC, C) .

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseScan) or use CRISPR-Cas9 knockouts to validate target specificity .

- Data Reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to harmonize results from orthogonal assays (e.g., fluorescence vs. radiometric) .

What analytical methods are recommended for purity assessment?

Q. Basic

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min). Purity >95% by AUC .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Chiral HPLC : If applicable, resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol, 90:10) .

How to validate target engagement in cellular models?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA) : Treat cells with compound, lyse, heat (37–65°C), and quantify soluble target protein via Western blot .

- Photoaffinity Labeling : Synthesize a probe with a diazirine tag; irradiate cells with UV (365 nm) and pull down labeled proteins for MS identification .

What in vivo models are appropriate for neuropharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.